1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone
Description
The compound 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone (CAS-related synonyms in ) features a nitro-substituted phenyl ring, a piperidine moiety, a pyrazole core with a 2-thienyl substituent, and an ethanone group. Its structure integrates electron-withdrawing (nitro) and electron-donating (thienyl) groups, which may influence reactivity and biological interactions. While direct pharmacological data for this compound is absent in the evidence, its structural motifs align with compounds studied for enzyme inhibition and anti-inflammatory activity.
Properties
IUPAC Name |
1-[3-nitro-4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13(25)15-4-5-18(19(11-15)24(26)27)23-8-6-14(7-9-23)16-12-17(22-21-16)20-3-2-10-28-20/h2-5,10-12,14H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAFGRSEFWGDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of coupling reactions to introduce the thienyl and pyrazole groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Formation of the Pyrazole-Thienyl Core
The pyrazole-thienyl moiety is synthesized via 1,3-dipolar cycloaddition or cyclocondensation methods ( , , ).
- Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds (e.g., chalcones) yields substituted pyrazoles.
- Example: Reaction of phenylhydrazine with trifluoromethyl diketones produces regioselective pyrazoles in 63–89% yields ( ).
| Reaction | Conditions | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| Hydrazine + 1,3-diketone | Ethanol, room temperature | 63–89% | >99:1 | |
| Chalcone + arylhydrazine | Cu(OTf)₂/[bmim]PF₆, oxidative aromatization | 82% | 1,3,5-triaryl |
Functionalization of the Piperidine Ring
The piperidine ring undergoes alkylation or arylation to introduce the pyrazole-thienyl substituent:
- Buchwald–Hartwig coupling : Aryl halides react with piperidine derivatives in the presence of palladium catalysts ( , ).
- Nucleophilic substitution : Piperidine reacts with nitro-activated aryl halides under basic conditions ( , ).
Nitro Group Reduction
The nitro group at the 3-position undergoes catalytic hydrogenation to form an amine:
- Conditions : H₂/Pd-C, ethanol, 60°C ( , ).
- Product : 1-(3-amino-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone.
Acetyl Group Modifications
The acetyl moiety participates in:
- Nucleophilic addition (e.g., Grignard reagents).
- Reduction to ethanol (LiAlH₄) or oxidation to carboxylic acid (KMnO₄).
| Transformation | Reagents | Product | Source |
|---|---|---|---|
| Reduction | LiAlH₄, THF | 1-(3-nitro-4-piperidino-phenyl)ethanol | |
| Oxidation | KMnO₄, H₂SO₄ | 1-(3-nitro-4-piperidino-phenyl)carboxylic acid |
Pyrazole Ring Reactivity
- Electrophilic substitution : The pyrazole ring undergoes halogenation or nitration at the 4-position ( , ).
- Coordination chemistry : Pyrazole N-atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications ( , ).
Stability and Degradation
Scientific Research Applications
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Piperidine vs. Piperazine Derivatives
- Target Compound : Contains a piperidine ring linked to the pyrazole-thienyl group. Piperidine’s six-membered ring with one nitrogen atom may enhance lipophilicity compared to piperazine derivatives.
- Analog: 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone (): Replaces piperidine with piperazine (two nitrogen atoms), increasing polarity. Retains the nitro-phenyl-ethanone motif but adds bulky diphenyl groups, which may sterically hinder target binding.
Pyrazole-Thienyl vs. Pyrazole-Methoxyphenyl
- Analog: 4-Chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine (): Substitutes thienyl with 4-methoxyphenyl, altering electronic properties (electron-donating methoxy vs. conjugated thienyl). Attached to a pyrimidine ring instead of nitro-phenyl-ethanone, suggesting divergent biological targets (e.g., kinase inhibition vs. anti-inflammatory activity).
Functional Group Variations
Nitro Group vs. Chloro/Methoxy Substituents
- Analog: 4-Chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine (): Replaces nitro with chloro, a weaker electron-withdrawing group, which may reduce reactivity but improve metabolic stability.
Ethanone vs. Carboxamide Groups
- Analog: N'1-({5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carboxamide (): Replaces ethanone with a carboxamide, introducing hydrogen-bonding capacity. The trifluoromethyl group increases hydrophobicity and may enhance blood-brain barrier penetration.
Comparative Data Table
Biological Activity
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone, also known by its CAS number 1024018-70-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and antitumor activities, alongside notable case studies and research findings.
The molecular formula of this compound is C20H20N4O4S, with a molecular weight of 412.46 g/mol. The compound is characterized by a high boiling point (predicted at approximately 669.4 °C) and a density of 1.366 g/cm³ .
Antibacterial Activity
Research indicates that derivatives of compounds containing piperidine and pyrazole moieties exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. It was found to be particularly effective against Candida albicans , with varying MIC values depending on the specific derivative tested. The activity against other fungal strains was less pronounced but still noteworthy .
Antitumor Activity
The antitumor potential of this compound has been explored in several in vitro studies. It has shown promise in inhibiting the growth of various cancer cell lines, suggesting that the incorporation of thienyl and pyrazole groups may enhance its cytotoxic effects. For instance, compounds featuring similar structural motifs have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound:
-
Study on Antibacterial Properties :
- Researchers synthesized a series of piperidine derivatives and tested their activity against common bacterial pathogens.
- Results showed that modifications in the substituents significantly influenced the antibacterial efficacy, with some derivatives achieving MIC values as low as 0.0039 mg/mL against E. coli .
-
Antifungal Evaluation :
- A comparative analysis of various piperidine-containing compounds revealed that certain derivatives exhibited strong antifungal activity against C. albicans , with MIC values ranging from 3.125 to 100 mg/mL.
- The structure-activity relationship (SAR) indicated that the presence of specific functional groups was crucial for enhancing antifungal potency .
- Antitumor Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
